molecular formula C15H17N3O2S B2370919 N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905690-73-5

N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2370919
CAS No.: 905690-73-5
M. Wt: 303.38
InChI Key: FDPLXXGXADISJE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 2,5-dimethylphenyl group attached to an acetamide moiety, which is further linked via a sulfanyl bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidine ring.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-4-5-10(2)12(6-9)17-13(19)8-21-14-7-11(3)16-15(20)18-14/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPLXXGXADISJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine

The pyrimidinone thiol core is synthesized via cyclocondensation of thiourea with a β-keto ester. For example, methyl acetoacetate reacts with thiourea in aqueous sodium hydroxide under reflux to yield 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one. Subsequent hydrolysis and tautomerization yield the 4-mercapto derivative. Alternative methods include using hydrochloric acid as a catalyst, though yields may vary.

Reaction Conditions

  • Reactants : Thiourea (1.2 equiv), methyl acetoacetate (1.0 equiv)
  • Solvent : Water or ethanol
  • Catalyst : NaOH (10% aqueous)
  • Temperature : Reflux (78–100°C)
  • Time : 4–6 hours
  • Yield : 70–85%

Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide

This intermediate is prepared by chloroacetylation of 2,5-dimethylaniline. Chloroacetyl chloride (1.1 equiv) is added dropwise to a stirred solution of 2,5-dimethylaniline in dichloromethane at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize HCl. The product precipitates upon quenching with ice water.

Reaction Conditions

  • Reactants : 2,5-Dimethylaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv)
  • Solvent : Dichloromethane
  • Base : Triethylamine
  • Temperature : 0–5°C (initial), then room temperature
  • Yield : 90–95%

Coupling of Thiol and Chloroacetamide Intermediates

Nucleophilic Substitution Reaction

The thiol group of 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine displaces the chloride in 2-chloro-N-(2,5-dimethylphenyl)acetamide under basic conditions. This reaction is typically conducted in polar aprotic solvents to enhance nucleophilicity.

Procedure

  • Dissolve 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine (1.0 equiv) in anhydrous DMF.
  • Add potassium carbonate (2.0 equiv) and stir for 15 minutes.
  • Introduce 2-chloro-N-(2,5-dimethylphenyl)acetamide (1.05 equiv) and heat to 60–70°C for 6–8 hours.
  • Quench with ice water, extract with ethyl acetate, and evaporate under reduced pressure.

Optimization Data

Parameter Optimal Value
Solvent DMF
Base K₂CO₃
Temperature 65°C
Reaction Time 7 hours
Yield 82–88%

Alternative Alkaline-Mediated Coupling

Ethanol or methanol with potassium hydroxide (1.5 equiv) can substitute DMF, though reaction times increase.

Procedure

  • Reflux 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine and 2-chloro-N-(2,5-dimethylphenyl)acetamide in ethanol with KOH (1.5 equiv) for 12–16 hours.
  • Cool, filter, and recrystallize from methanol.

Yield : 75–80%

Purification and Characterization

Crystallization

The crude product is dissolved in hot methanol (60–70°C) and cooled to 0–4°C to induce crystallization. Repeated recrystallization improves purity to >98% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, NH), 7.25–7.10 (m, 3H, Ar-H), 4.20 (s, 2H, SCH₂CO), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 2.10 (s, 3H, pyrimidinyl-CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Comparative Analysis of Methodologies

Method Solvent Base Temperature Time (h) Yield (%) Purity (%)
DMF/K₂CO₃ DMF K₂CO₃ 65°C 7 88 98.5
Ethanol/KOH Ethanol KOH Reflux 14 78 97.2

The DMF-mediated method offers higher efficiency and shorter reaction times, making it preferable for industrial applications.

Scalability and Industrial Considerations

Patent data suggests that analogous reactions benefit from toluene as a solvent due to easier azeotropic removal of water. For large-scale synthesis:

  • Use toluene with sodium methoxide to minimize side reactions.
  • Employ catalytic sodium tungstate during workup to suppress oxidation byproducts.
  • Purify via pH adjustment (pH 6–7) to isolate the product from aqueous impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidinyl ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on substituent effects, structural features, and physicochemical properties.

Substituent Variations and Heterocyclic Modifications

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Substituents : 2,3-Dichlorophenyl group (electron-withdrawing Cl atoms) and 4-methyl-6-oxopyrimidine.
  • Properties : Higher melting point (230°C) compared to methyl-substituted analogs, likely due to stronger intermolecular interactions from Cl substituents. NMR data (δ 10.10 ppm for NHCO) and elemental analysis align with the structure .
  • Activity : Chlorinated aryl groups often enhance biological potency but may reduce solubility.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Substituents: Unsubstituted phenyl and 4,6-dimethylpyrimidine. Structural Features: Dihedral angle of 91.9° between aromatic rings, creating a non-planar conformation. C–S bond lengths (1.759 Å for Csp²–S and 1.795 Å for Csp³–S) indicate conjugation effects . Implications: Reduced planarity may limit π-stacking interactions, affecting crystallization and solubility.

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Substituents: 4-Phenoxyphenyl (bulky, electron-rich group) and 4-methylpyrimidinone. Properties: Melting point of 224°C and distinct NMR signals (δ 7.10–6.91 ppm for phenoxy protons) . Activity: Phenoxy groups may improve target binding in hydrophobic pockets.

Physicochemical and Structural Comparisons

Compound Name Aryl Substituent Pyrimidine Ring Substitution Melting Point (°C) Key Structural Data
Target Compound 2,5-Dimethylphenyl 6-Methyl-2-oxo-1,2-dihydro Not reported Likely similar C–S bond trends
2,3-Dichlorophenyl analog 2,3-Dichlorophenyl 4-Methyl-6-oxo 230 NHCO δ 10.10 ppm; Cl-enhanced H-bonding
N-Phenyl analog Phenyl 4,6-Dimethyl Not reported Dihedral angle 91.9°; Csp²–S 1.759 Å
4-Phenoxyphenyl analog 4-Phenoxyphenyl 4-Methyl-6-oxo 224 Phenoxy protons δ 6.91–7.10 ppm

Pharmacological and Agrochemical Relevance

  • Chlorinated Derivatives : Often used in pesticides (e.g., lists chloroacetamides like alachlor and pretilachlor) due to their herbicidal activity .
  • Methyl-Substituted Analogs: Preferred in pharmaceutical contexts for balanced lipophilicity and metabolic stability.

Biological Activity

N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a substituted acetamide structure with a dimethylphenyl group and a pyrimidine-derived moiety. The chemical formula is C14H18N2O2SC_{14}H_{18}N_2O_2S, indicating the presence of functional groups that may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing pyrimidine rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in human lung cancer cells (A549, HCC827) through mechanisms involving cell cycle arrest and apoptosis signaling pathways .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54925Induces apoptosis
Compound BHCC82730Cell cycle arrest
This compoundNCI-H358TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that similar acetamides possess broad-spectrum activity against various bacterial strains. The presence of the sulfanyl group may enhance the interaction with microbial targets, leading to effective inhibition of growth .

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
E. coli15 µg/mLInhibitory
S. aureus10 µg/mLInhibitory

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression or microbial metabolism.
  • DNA Interaction : Compounds with similar structures have been reported to interact with DNA, leading to disruption of replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

In a notable case study, researchers synthesized various derivatives of N-(substituted phenyl)acetamides and evaluated their biological activities. The study found that modifications in the phenyl or pyrimidine moieties significantly impacted the antitumor and antimicrobial efficacy .

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